6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Description

BenchChem offers high-quality 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(7-11)8-16-9-17-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCOGIMXXHFKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680566 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375301-92-0 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Key Building Block in Medicinal Chemistry

Abstract

This comprehensive technical guide details the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a pivotal intermediate in the development of novel therapeutics. This document provides a thorough examination of a robust and reproducible synthetic strategy, beginning with the preparation of the crucial 6-bromoquinazoline precursor and culminating in its efficient conversion to the target boronic ester via a palladium-catalyzed Miyaura borylation. The rationale behind the selection of reagents and reaction conditions is discussed in detail, offering valuable insights for researchers in medicinal chemistry and drug development. This guide is intended to serve as a practical resource, enabling the successful synthesis and application of this versatile chemical scaffold.

Introduction: The Significance of the Quinazoline Scaffold and its Boronic Ester Derivatives

The quinazoline ring system is a prominent heterocyclic motif found in a multitude of biologically active compounds, including several approved pharmaceuticals. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor antagonists. The introduction of a boronic ester at the 6-position of the quinazoline core dramatically expands its synthetic utility, providing a versatile handle for the construction of diverse molecular architectures through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinazoline nucleus, a critical aspect of modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This guide will focus on a reliable and well-documented pathway for the preparation of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a key building block for the synthesis of novel kinase inhibitors and other targeted therapies.

Synthetic Strategy Overview

The synthesis of the target compound is a two-stage process. The first stage involves the preparation of a suitable halo-quinazoline precursor, specifically 6-bromoquinazoline. The second stage is the palladium-catalyzed Miyaura borylation of this precursor to install the desired pinacol boronic ester functionality.

Figure 1: Overall synthetic workflow for the preparation of the target quinazoline boronic ester.

Experimental Protocols and Mechanistic Insights

Part I: Synthesis of the 6-Bromoquinazoline Precursor

The synthesis of the 6-bromoquinazoline precursor is a critical first step. While several methods exist for the construction of the quinazoline ring, a reliable and scalable approach begins with a commercially available substituted anthranilic acid.

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

The initial step involves the cyclization of 4-bromo-2-aminobenzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, proceeds by heating the reactants, which drives the formation of the quinazolinone ring system through a condensation reaction.[1][2]

-

Reaction: 4-Bromo-2-aminobenzoic acid + Formamide → 6-Bromoquinazolin-4(3H)-one

-

Rationale: Formamide serves as both a reactant, providing the C2 carbon of the quinazoline ring, and as a solvent at elevated temperatures. The reaction is typically carried out neat to drive it to completion.

Step 2: Chlorination to 4-Chloro-6-bromoquinazoline

The hydroxyl group at the 4-position of the quinazolinone is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is crucial as it activates the 4-position for subsequent reduction.

-

Reaction: 6-Bromoquinazolin-4(3H)-one + POCl₃ → 4-Chloro-6-bromoquinazoline

-

Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. An excess of POCl₃ is often used to serve as both the reagent and the solvent.

Step 3: Reduction to 6-Bromoquinazoline

The final step in the precursor synthesis is the reduction of the 4-chloro group to a hydrogen atom. This can be achieved using various reducing agents.

-

Reaction: 4-Chloro-6-bromoquinazoline + Reducing Agent → 6-Bromoquinazoline

-

Rationale: The choice of reducing agent is critical to selectively remove the 4-chloro substituent without affecting the 6-bromo group or the quinazoline ring. Catalytic hydrogenation or transfer hydrogenation are common methods.

Detailed Protocol for the Synthesis of 6-Bromoquinazoline:

A detailed, step-by-step protocol for a similar multi-step synthesis of 6-aryl quinazolines from a substituted anthranilic acid has been reported, which can be adapted for this synthesis. The key steps involve:

-

Bromination of the anthranilic acid derivative.

-

Cyclization with formamide at elevated temperatures (e.g., 150 °C) for several hours.

-

Chlorination of the resulting quinazolinone with phosphorus oxychloride at reflux (e.g., 120 °C) for several hours.

-

Purification of the 4-chloro-6-bromoquinazoline intermediate.

-

Reduction of the 4-chloro group. [3]

Part II: Miyaura Borylation of 6-Bromoquinazoline

With the 6-bromoquinazoline precursor in hand, the next stage is the crucial Miyaura borylation reaction to introduce the pinacol boronic ester. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-boron bonds.[4][5]

Reaction: 6-Bromoquinazoline + Bis(pinacolato)diboron → 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Key Components and Their Rationale:

| Component | Example | Role and Rationale |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | The active Pd(0) species is the catalytic engine of the reaction, facilitating the oxidative addition to the C-Br bond.[6] |

| Ligand | dppf, PPh₃ | Stabilizes the palladium center and modulates its reactivity. The choice of ligand can significantly impact the reaction efficiency. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the pinacol boronic ester moiety. It is a stable, crystalline solid that is easy to handle. |

| Base | Potassium Acetate (KOAc) | Crucial for the transmetalation step. A weak base like KOAc is often preferred to prevent the competing Suzuki-Miyaura cross-coupling of the product with the starting material.[6] |

| Solvent | Dioxane, DMSO, DMF | An aprotic polar solvent is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures. |

Catalytic Cycle of the Miyaura Borylation:

Sources

Introduction: The Convergence of a Privileged Scaffold and a Versatile Synthetic Handle

An In-depth Technical Guide: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Abstract: This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a pivotal building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic and purification protocols, and its principal application in palladium-catalyzed cross-coupling reactions. The narrative is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights into leveraging this versatile reagent for the synthesis of complex, biologically active molecules centered on the privileged quinazoline scaffold.

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Gefitinib and Erlotinib, feature this heterocyclic core, underscoring its therapeutic significance.[6]

The strategic functionalization of the quinazoline ring is paramount to modulating biological activity and optimizing pharmacokinetic profiles. The introduction of a boronic acid pinacol ester at the C-6 position, yielding 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, transforms the parent heterocycle into a powerful and versatile synthetic intermediate. This transformation equips chemists with a tool for forging new carbon-carbon bonds with exceptional precision and efficiency, primarily through the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This guide will detail the properties and protocols that make this reagent indispensable for the exploration of novel chemical space in drug discovery.

Core Properties and Structural Elucidation

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a stable, solid compound that serves as a synthetic precursor to the corresponding boronic acid. The pinacol ester group enhances stability, allowing for easier handling, purification, and storage compared to the more labile free boronic acid.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | PubChem[10] |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | PubChem[10] |

| Molecular Weight | 256.11 g/mol | PubChem[10] |

| CAS Number | 1375301-92-0 | Guidechem[11] |

| Typical Form | White to beige solid | CymitQuimica[12] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccc3ncncc3c2 | N/A |

| InChI Key | ZYWICCYXTGRUNM-UHFFFAOYSA-N | PubChem[10] |

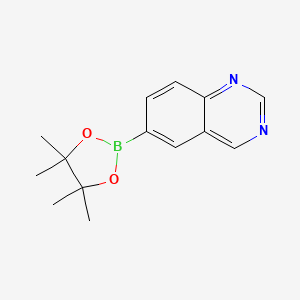

Molecular Structure

The structure consists of a planar quinazoline ring system linked at the 6-position to the boron atom of a pinacolato borane group.

Caption: Chemical structure of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Synthesis and Purification Workflow

The most prevalent and efficient method for synthesizing aryl boronic esters is the Palladium-catalyzed Miyaura borylation. This reaction couples an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Causality: The choice of 6-bromoquinazoline as the starting material is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle, yet stable enough for easy handling of the starting material. Potassium acetate is used as a mild base, which is crucial for facilitating the transmetalation step without promoting unwanted side reactions.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative, self-validating system for the synthesis of the title compound.

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst and Ligand Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq). The dppf ligand provides thermal stability and promotes high catalytic turnover.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via cannula or syringe. The concentration should be approximately 0.1 M with respect to the 6-bromoquinazoline.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound via Miyaura borylation.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[13]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The boronate ester functionality of the title compound is critical for the transmetalation step, where the quinazolinyl group is transferred from boron to the palladium center, preceding the final reductive elimination step that forges the new C-C bond and regenerates the active Pd(0) catalyst.[13] This reaction is valued for its mild conditions and tolerance of a wide array of functional groups, making it ideal for complex molecule synthesis.[8]

Representative Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: In a reaction vessel under an inert atmosphere, combine 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 eq), an aryl or heteroaryl halide (e.g., 4-iodoanisole, 1.0 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Solvent System: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system is often essential for the base to function effectively.

-

Reaction Execution: Heat the mixture to reflux (approx. 90-110 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 6-arylquinazoline derivative.

Suzuki-Miyaura Reaction Diagram

Caption: The role of the title compound in a Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Medicinal Chemistry

The true value of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is realized in its application to drug discovery programs. It provides a robust platform for generating extensive libraries of novel quinazoline analogues through parallel synthesis.

-

Late-Stage Functionalization: The compatibility of the Suzuki-Miyaura coupling with diverse functional groups allows for the introduction of various aryl and heteroaryl moieties at a late stage in a synthetic sequence.[8] This is highly efficient for structure-activity relationship (SAR) studies, where rapid diversification of a lead compound is required.

-

Access to Novel Chemical Space: By coupling with a wide range of commercially available or custom-synthesized aryl halides, researchers can systematically probe the chemical space around the C-6 position of the quinazoline core. This position is known to be critical for the activity of many kinase inhibitors, as modifications here can influence binding affinity and selectivity.[6]

-

Scaffold for Bioactive Molecules: The quinazoline scaffold itself is a key component of molecules targeting a range of diseases.[1][3] The ability to easily modify this scaffold using the title compound facilitates the development of new agents for oncology, infectious diseases, and inflammatory conditions.[2][14]

Conclusion and Future Outlook

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its stability, predictable reactivity, and versatility in the powerful Suzuki-Miyaura cross-coupling reaction make it an invaluable asset for any research program focused on the quinazoline scaffold. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the strategic use of such well-designed building blocks will remain essential for accelerating the discovery and development of the next generation of medicines.

References

-

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline , PubChem, National Center for Biotechnology Information. [Link]

-

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-ol , Cas-standard. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review , ResearchGate. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry , MDPI. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances , Frontiers in Chemistry. [Link]

-

Pharmacological importance of quinazoline-based drugs , ResearchGate. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery , Molecules. [Link]

-

Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... , ResearchGate. [Link]

-

Quinazoline derivatives: synthesis and bioactivities , Chemistry Central Journal. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives... , Oriental Journal of Chemistry. [Link]

-

Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity , PubMed. [Link]

-

Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones , Beilstein Journal of Organic Chemistry. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation , Scientific Reports. [Link]

-

(PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application , ResearchGate. [Link]

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 8. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-isoquinol… [cymitquimica.com]

- 13. nbinno.com [nbinno.com]

- 14. Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS number

An In-Depth Technical Guide to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a heterocyclic building block of significant interest in medicinal chemistry. While a specific CAS number for this compound is not prominently documented, indicating its status as a potentially novel or specialized reagent, this guide constructs a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. We delve into the strategic importance of the quinazoline scaffold, detail a reliable synthetic pathway via Miyaura borylation, and explore its vast potential as a precursor for generating diverse molecular libraries through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of new therapeutic agents.

Introduction: The Strategic Value of the Quinazoline Scaffold and Boronic Esters

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation arises from its recurring presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic relevance and validating its utility as a foundational structure in drug design.[6]

The functionalization of this privileged scaffold is key to modulating its biological activity. The introduction of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 6-position transforms the quinazoline core into a highly versatile synthetic intermediate. Boronic acids and their esters are cornerstone reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, making it an indispensable tool for constructing complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[8]

This guide will provide a detailed protocol for the logical synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and illuminate its application as a pivotal building block for creating libraries of novel drug candidates.

Physicochemical and Structural Data

While specific experimental data for the title compound is not available, its key physicochemical properties can be calculated or reasonably estimated based on its structure. These parameters are crucial for planning synthetic procedures, purification, and analytical characterization.

| Property | Value / Description | Rationale / Comment |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | Derived from the chemical structure. |

| Molecular Weight | 256.11 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white solid. | Based on analogous aryl and heteroaryl pinacol boronate esters.[9] |

| Solubility | Expected to be soluble in common organic solvents such as THF, Dioxane, DMF, and chlorinated solvents. Limited solubility in water. | Typical for organic molecules of this size and polarity. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to moisture and oxidation. | Pinacol boronate esters can hydrolyze over time. Refrigeration is recommended for long-term storage. |

Proposed Synthesis: The Miyaura Borylation Pathway

The most direct and reliable method for synthesizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is the palladium-catalyzed Miyaura borylation of a 6-haloquinazoline precursor. This reaction is renowned for its high efficiency and broad substrate scope.[10]

The overall synthetic strategy involves two main stages:

-

Synthesis of a 6-Haloquinazoline Precursor: Preparation of a quinazoline ring bearing a halogen (preferably Bromine or Iodine) at the 6-position.

-

Palladium-Catalyzed Borylation: Conversion of the C-X bond (where X = Br, I) to a C-B bond using a diboron reagent.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-elucidated process that proceeds through three key steps involving a Palladium(0)/Palladium(II) cycle. The base (typically a weak base like potassium acetate, KOAc) is crucial for activating the diboron reagent and facilitating the key transmetalation step.[10]

Caption: Catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline from 6-bromoquinazoline. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reagents & Materials:

-

6-Bromoquinazoline (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add 6-bromoquinazoline, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the 6-bromoquinazoline.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Rationale for Experimental Choices

-

Catalyst System (Pd(dppf)Cl₂): This palladium catalyst with the dppf ligand is highly effective for cross-coupling reactions involving heteroaromatic halides. The bulky, electron-rich dppf ligand stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps.

-

Base (Potassium Acetate): A weak, non-nucleophilic base like KOAc is ideal. It is strong enough to facilitate the transmetalation step but mild enough to prevent the hydrolysis of the product boronic ester or other base-sensitive functional groups.[11]

-

Solvent (1,4-Dioxane): Anhydrous, polar aprotic solvents like dioxane are excellent for this reaction as they dissolve the reactants and can withstand the required reaction temperatures.

-

Diboron Reagent (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle solid, making it a convenient source of the boronate moiety. The resulting pinacol ester is generally stable to purification by chromatography.[12]

Application in Drug Discovery: A Gateway to Molecular Diversity

The primary value of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline lies in its utility as a versatile substrate for Suzuki-Miyaura cross-coupling reactions. It serves as a linchpin for attaching a wide array of aryl, heteroaryl, or vinyl groups at the 6-position of the quinazoline core, enabling the rapid generation of large libraries of novel compounds for biological screening.

Caption: Workflow for drug discovery using the title compound.

By varying the coupling partner (R-X), chemists can systematically explore the structure-activity relationship (SAR) of the 6-position substituent. Given the known biological activities of quinazolines, the resulting libraries could be screened for efficacy in various therapeutic areas:

-

Oncology: As inhibitors of protein kinases such as EGFR, VEGFR, or other signaling proteins.[2]

-

Infectious Diseases: As novel antibacterial or antifungal agents.[4]

-

Inflammation and Immunology: As modulators of inflammatory pathways.[5]

Analytical and Spectroscopic Characterization

Upon successful synthesis, the identity and purity of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline must be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Expected signals would include:

-

A sharp singlet at approximately 1.3-1.4 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester.

-

A set of aromatic protons corresponding to the quinazoline ring system. The chemical shifts and coupling patterns will be indicative of the 6-substitution pattern.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the requisite number of carbon signals, including the characteristic signals for the quaternary carbons of the pinacol group (~84 ppm) and the carbon atom attached to boron.

-

¹¹B NMR (Boron Nuclear Magnetic Resonance): A broad singlet is expected in the range of 20-30 ppm, which is characteristic of a trigonal boronic ester.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for its molecular formula (C₁₄H₁₇BN₂O₂).

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, ideally showing a single major peak.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Organoboron compounds can have varying toxicities, and palladium catalysts can be sensitizers.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated to prevent degradation via hydrolysis.

Conclusion

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline represents a highly valuable and versatile building block for modern drug discovery. While it may not be a common off-the-shelf reagent, its synthesis from readily available precursors is straightforward using robust and well-documented methodologies like the Miyaura borylation. Its true power is realized in its application in Suzuki-Miyaura cross-coupling reactions, which opens the door to the rapid and efficient synthesis of vast libraries of novel 6-substituted quinazolines. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound to accelerate the discovery of next-generation therapeutics.

References

-

Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]

-

MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

-

Cognibrain. (2024). Novel quinazoline derivatives: key pharmacological activities. [Link]

-

National Center for Biotechnology Information (PMC). (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

-

National Center for Biotechnology Information (PMC). (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Center for Biotechnology Information (PMC). (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Open Access Journals. (2021). Synthesis and Applications of Quinazoline Derivatives. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 406463-06-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

The Alchemist's Guide to 6-Substituted Quinazolines: A Handbook for the Modern Synthetic Chemist

Introduction: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry

The quinazoline skeleton is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of substituents at the 6-position of the quinazoline ring can significantly modulate the pharmacological profile of these molecules, enhancing their potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth exploration of the key starting materials and synthetic strategies for accessing this critical class of compounds, offering researchers and drug development professionals a comprehensive resource for their synthetic endeavors.

I. The Anthranilic Acid Route: A Classical Gateway to Quinazolinones

Anthranilic acid and its derivatives are arguably the most traditional and versatile starting materials for the synthesis of quinazolin-4(3H)-ones, a prominent subclass of quinazolines.[2][3] The ubiquitous Niementowski reaction, first reported in 1895, remains a widely employed method for constructing the quinazolinone core from this precursor.[4][5]

The Niementowski Reaction: A Time-Honored Condensation

The Niementowski synthesis involves the condensation of an anthranilic acid with an amide, typically formamide, to yield the corresponding quinazolin-4(3H)-one.[4][5] The reaction is often carried out at elevated temperatures, and microwave irradiation has been shown to significantly accelerate the process.[4]

Causality of Experimental Choice: The choice of a substituted anthranilic acid directly dictates the substituent at the 6-position of the final quinazoline product. The amide partner determines the substituent at the 2-position. For instance, using formamide results in an unsubstituted 2-position, while other amides can introduce alkyl or aryl groups.[6]

Caption: The Niementowski reaction workflow.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromoquinazolin-4(3H)-one [4]

-

Reactant Mixture: In a microwave-safe vessel, combine 2-amino-5-bromobenzoic acid (1 mmol) and formamide (5 mL).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 150°C for 10-15 minutes.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the desired product.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-bromobenzoic acid | Formamide | Microwave, 150°C, 15 min | 6-Bromoquinazolin-4(3H)-one | >90 | [4] |

| Anthranilic acid | Urea | Microwave, solvent-free | Quinazolin-4(3H)-one | ~85 | [3] |

Variations and Extensions

The classical Niementowski reaction can be modified to introduce further diversity. For instance, reacting anthranilic acid with acyl chlorides followed by cyclization with acetic anhydride generates a benzoxazinone intermediate, which can then be treated with various amines to yield 3-substituted quinazolin-4(3H)-ones.[7]

II. 2-Aminobenzonitrile: A Versatile Precursor for Diverse Quinazolines

2-Aminobenzonitrile serves as a highly versatile and reactive starting material for the synthesis of a wide array of quinazoline derivatives, including 2-aminoquinazolines and quinazolin-2,4(1H,3H)-diones.[8][9] Its utility stems from the presence of both an amino and a nitrile group, which can participate in various cyclization strategies.

Synthesis of 2-Aminoquinazolines

A common approach involves the reaction of 2-aminobenzonitrile with N-benzyl cyanamides in the presence of an acid mediator to afford 2-aminoquinazolines via a [4+2] annulation reaction.[1] Another strategy involves a two-step process where 2-aminobenzonitrile is first reacted with a Grignard reagent to form an ortho-aminoketimine intermediate, which then undergoes cyclization.[1]

Causality of Experimental Choice: The choice of the reaction partner for 2-aminobenzonitrile is crucial in determining the final substitution pattern. Cyanamides lead to 2-aminoquinazolines, while reactions with carbon dioxide can yield quinazoline-2,4(1H,3H)-diones.[1][10]

Caption: Synthetic pathways from 2-aminobenzonitrile.

Experimental Protocol: Synthesis of 6-Nitro-4-substituted Quinazolines [11]

-

Formimidamide Formation: React 2-amino-4-nitrobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux to yield (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide.

-

Cyclization: React the intermediate from step 1 with an appropriate chalcone in a suitable solvent to afford the desired 6-nitro-4-substituted quinazoline.

| Starting Material | Key Reagents | Product Type | Reference |

| 2-Aminobenzonitrile | N-Benzyl Cyanamides | 2-Aminoquinazolines | [1] |

| 2-Aminobenzonitrile | Grignard Reagents | N,4-Disubstituted Quinazolines | [1] |

| 4-Substituted 2-Aminobenzonitriles | CO2, Ionic Liquid | Quinazoline-2,4(1H,3H)-diones | [10] |

| 2-Amino-4-nitrobenzonitrile | DMF-DMA, Chalcones | 6-Nitro-4-substituted Quinazolines | [11] |

III. Modern Approaches: Transition-Metal Catalysis and Multi-Component Reactions

The field of quinazoline synthesis has been revolutionized by the advent of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions (MCRs). These approaches offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.[12][13]

Transition-Metal-Catalyzed Syntheses

Various transition metals, including palladium, copper, ruthenium, and cobalt, have been employed to catalyze the formation of the quinazoline ring system.[12][14] These reactions often proceed via C-H activation, amination, and cyclization cascades.

Causality of Experimental Choice: The choice of metal catalyst and ligands is critical for achieving high yields and selectivity. For example, copper catalysts are often used for domino reactions involving Ullmann-type couplings.[15] Ruthenium and manganese pincer complexes have been utilized in acceptorless dehydrogenative coupling (ADC) reactions.[12]

Caption: General workflow for transition-metal-catalyzed quinazoline synthesis.

Experimental Protocol: Copper-Catalyzed Domino Synthesis of Quinazolinones [15]

-

Reaction Setup: In a reaction vessel, combine the substituted 2-halobenzamide (1 mmol), (aryl)methanamine (1.2 mmol), copper(I) iodide (10 mol%), and a suitable base (e.g., K2CO3) in a solvent such as DMSO.

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 110°C) under an air atmosphere.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

| Catalyst System | Starting Materials | Reaction Type | Product Type | Reference |

| CuI | 2-Halobenzamides, (Aryl)methanamines | Domino reaction | Quinazolinones | [15] |

| Ru-pincer complex | 2-Aminoaryl methanols, Nitriles | Dehydrogenative coupling | 2-Arylquinazolines | [16] |

| Co(OAc)2·4H2O | 2-Aminobenzyl alcohols, Nitriles | Dehydrogenative cyclization | Quinazoline derivatives | [17] |

Multi-Component Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of quinazolines and their fused derivatives.[13][18]

Causality of Experimental Choice: The selection of components in an MCR directly determines the structure and substitution pattern of the final quinazoline product. For example, a three-component reaction of an aromatic aldehyde, 2-aminobenzimidazole, and dimedone can yield benzimidazo-quinazolinones.[13][18]

IV. Other Notable Starting Materials

While anthranilic acids and 2-aminobenzonitriles are the most common precursors, other starting materials also provide valuable entry points to the quinazoline core.

-

2-Aminobenzophenones and 2-Aminobenzaldehydes: These compounds are key starting materials for the Friedländer synthesis, which involves their condensation with a compound containing a reactive α-methylene group to form quinolines, and can be adapted for quinazoline synthesis.[19][20][21] They are also used in oxidative cyclization reactions with benzylamines.[8]

-

2-Aminobenzylamines: These precursors can be condensed with aldehydes followed by oxidation to yield quinazolines.[8]

-

Isatoic Anhydride: This readily available starting material can be used in a modification of the Niementowski reaction to produce quinazolinones.[4][18]

Conclusion

The synthesis of 6-substituted quinazolines is a rich and evolving field, with a diverse array of starting materials and synthetic methodologies at the disposal of the modern chemist. While classical methods like the Niementowski reaction continue to be valuable, modern transition-metal-catalyzed and multi-component strategies offer unprecedented efficiency and versatility. A thorough understanding of the interplay between starting material selection and reaction conditions is paramount for the successful and rational design of novel quinazoline-based therapeutic agents.

References

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (2022). MDPI. [Link]

-

Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing). (2021). Royal Society of Chemistry. [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (2020). Taylor & Francis Online. [Link]

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2012). National Center for Biotechnology Information. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (2012). National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (2020). National Center for Biotechnology Information. [Link]

-

efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles. (2023). HETEROCYCLES, Vol. 106, No. 10. [Link]

-

(PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities - ResearchGate. (2018). ResearchGate. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (2022). Frontiers. [Link]

-

6-Substituted quinazoline-containing drug molecules - ResearchGate. (n.d.). ResearchGate. [Link]

-

Niementowski quinoline synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Niementowski quinazoline synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Design and synthesis of novel 6-substituted quinazoline-2-thiols - PubMed. (2019). National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. (n.d.). Generis Publishing. [Link]

-

Niementowski quinazoline synthesis - chemeurope.com. (n.d.). chemeurope.com. [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (2022). MDPI. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review - SciSpace. (2020). SciSpace. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (2021). Frontiers. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020). Frontiers. [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - ResearchGate. (2022). ResearchGate. [Link]

-

Various starting materials used for the synthesis of quinazolinones. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. (2024). Oriental Journal of Chemistry. [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Organic Reactions. [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quinazoline synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. organicreactions.org [organicreactions.org]

A Technical Guide to 6-(Boropinacolato)quinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(boropinacolato)quinazoline, a key building block in modern medicinal chemistry. We will delve into its chemical structure and physicochemical properties, offering a detailed, field-proven protocol for its synthesis via the Miyaura borylation reaction. The causality behind experimental choices and the importance of a self-validating system for reproducible results will be emphasized. Furthermore, this guide will explore the applications of 6-(boropinacolato)quinazoline in drug discovery, particularly its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions to generate novel molecular entities with therapeutic potential. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide a solid foundation for researchers in the field.

Introduction: The Quinazoline Scaffold and the Advent of Boronic Esters

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. In recent years, the development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of carbon-carbon bonds.[3] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or a boronic ester, with a halide or triflate.

6-(Boropinacolato)quinazoline, a stable and readily handled boronic ester derivative of the quinazoline scaffold, has become an invaluable reagent for drug discovery programs. It provides a strategic entry point for the introduction of diverse aryl and heteroaryl moieties at the 6-position of the quinazoline ring, a site often critical for modulating biological activity.

Chemical Structure and Physicochemical Properties

Chemical Name: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS Number: 1375301-92-0[4] Molecular Formula: C₁₄H₁₇BN₂O₂[4] Molecular Weight: 256.11 g/mol [4]

The structure consists of a planar quinazoline ring system linked at the 6-position to a pinacolato boronic ester group. The pinacolato group confers stability to the boronic acid moiety, making the compound less prone to degradation and easier to handle and purify compared to the corresponding free boronic acid.

Table 1: Physicochemical Properties of 6-(Boropinacolato)quinazoline

| Property | Value | Source |

| Physical State | Solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dioxane, DMF, and DMSO. | General knowledge |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids and oxidizing agents. | General knowledge |

Synthesis of 6-(Boropinacolato)quinazoline: The Miyaura Borylation Reaction

The most common and efficient method for the synthesis of 6-(boropinacolato)quinazoline is the palladium-catalyzed Miyaura borylation reaction.[3][5] This reaction involves the cross-coupling of a 6-haloquinazoline (typically 6-bromoquinazoline) with bis(pinacolato)diboron (B₂pin₂).

Rationale for Precursor Selection: 6-Bromoquinazoline

6-Bromoquinazoline is the preferred precursor for this synthesis due to the high reactivity of the carbon-bromine bond in palladium-catalyzed oxidative addition, a key step in the catalytic cycle. While other halogens could be used, the C-Br bond offers a good balance of reactivity and stability of the starting material. The synthesis of 6-bromoquinazoline derivatives is well-documented in the literature.[6]

The Catalytic Cycle: A Self-Validating System

The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Miyaura borylation of heteroaryl halides.[7]

Materials:

-

6-Bromoquinazoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.5 eq), and anhydrous potassium acetate (3.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Purge the resulting suspension with the inert gas for 10-15 minutes. To this suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.10 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(boropinacolato)quinazoline as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Anhydrous Conditions: Water can hydrolyze the boronic ester product and interfere with the catalytic cycle. The use of anhydrous solvent and reagents is crucial for obtaining high yields.

-

Base: Potassium acetate acts as a mild base, which is essential for the transmetalation step. It is thought to activate the diboron reagent.[1]

-

Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its thermal stability and efficiency.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for 6-(Boropinacolato)quinazoline

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the quinazoline ring protons (typically in the δ 7.5-9.5 ppm region). A characteristic singlet for the twelve methyl protons of the pinacolato group (around δ 1.3-1.4 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the quinazoline ring. Signals for the methyl and quaternary carbons of the pinacolato group. The carbon atom attached to the boron will have a characteristic chemical shift. |

| Mass Spec. | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (257.12). |

Applications in Drug Discovery: A Gateway to Novel Analogs

The primary utility of 6-(boropinacolato)quinazoline lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[3] This allows for the efficient synthesis of a wide array of 6-substituted quinazoline derivatives, which are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Caption: Application of 6-(boropinacolato)quinazoline in Suzuki-Miyaura coupling.

The ability to rapidly generate libraries of 6-substituted quinazolines is a significant advantage in structure-activity relationship (SAR) studies. By varying the aryl or heteroaryl group introduced at the 6-position, researchers can systematically explore the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion

6-(Boropinacolato)quinazoline is a key synthetic intermediate that provides a robust and versatile platform for the development of novel quinazoline-based therapeutic agents. Its synthesis via the Miyaura borylation is a reliable and well-understood process, and its application in Suzuki-Miyaura cross-coupling reactions enables the efficient exploration of chemical diversity. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this valuable chemical tool in their research endeavors.

References

- Molander, G. A., & Brown, A. R. (2012). A modified procedure for the palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 53(28), 3635-3639.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 6-Bromoquinazoline. Product Page.

- Singh, U. P., & Gahtori, P. (2015). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives.

- Al-Suwaidan, I. A., et al. (2021).

- Synthesis, characterisation and biological evaluation of quinazoline derivatives as novel anti-microbial agents. (2017). Organic Chemistry: An Indian Journal, 13(2), 114.

- Google Patents. (n.d.). WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof.

-

ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

-

PubChem. (n.d.). Quinazoline. Retrieved from [Link]

- Hatayama, S., & Okuno, T. (2012). 9-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2181.

-

ResearchGate. (2021). data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

Sci-Hub. (n.d.). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. Retrieved from [Link]

-

GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from [Link]

- Asadi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20089.

- Al-Omair, M. A. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Molecular Sciences, 16(12), 29761-29783.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof - Google Patents [patents.google.com]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 8. longdom.org [longdom.org]

1H NMR spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and synthetic chemistry, quinazoline scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. Their derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The functionalization of this privileged core is key to developing novel therapeutics. 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a crucial synthetic intermediate, serving as a versatile building block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[3] The pinacol boronate ester at the 6-position provides a stable, reliable handle for introducing molecular complexity.

Accurate structural elucidation is the bedrock of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for confirming the identity and purity of such intermediates. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure contains two key regions: the aromatic quinazoline core and the aliphatic pinacol boronate ester group.

The quinazoline ring system has five aromatic protons, each in a unique electronic environment. The protons on the pyrimidine ring (H-2, H-4) are significantly influenced by the adjacent electronegative nitrogen atoms. The protons on the benzene portion (H-5, H-7, H-8) are influenced by both the fused pyrimidine ring and the electron-withdrawing boronate ester substituent at the C6 position. The pinacol group possesses twelve equivalent methyl protons, which provide a highly characteristic and diagnostically useful signal.

Caption: Molecular structure with proton assignments.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires a robust and validated experimental approach. The following protocol is designed for accuracy and reproducibility.

1. Sample Preparation:

-

Step 1: Accurately weigh approximately 5-10 mg of the title compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio on a modern NMR spectrometer without causing solubility issues.

-

Step 2: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for many organic compounds and has a simple, non-interfering residual solvent peak (δ ~7.26 ppm). For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its residual water and solvent peaks are more prominent.

-

Step 3: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS is chemically inert and provides a sharp singlet that serves as the universal reference point for the chemical shift scale.

-

Step 4: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Step 1: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region.

-

Step 2: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Step 3: Acquire a standard one-dimensional ¹H NMR spectrum using typical parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

Step 4 (Validation): To unequivocally confirm proton assignments, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. Trustworthiness: A COSY experiment provides cross-peaks between protons that are spin-coupled, offering definitive proof of J-coupling relationships (e.g., between H-7 and H-8), thereby validating the 1D spectral interpretation.

Caption: Experimental workflow for NMR data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by sharp, well-defined signals in both the downfield aromatic region and the upfield aliphatic region. The predicted chemical shifts (δ) in CDCl₃, multiplicities, coupling constants (J), and integrations are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 9.45 | Singlet (s) | - | 1H |

| H-4 | 9.31 | Singlet (s) | - | 1H |

| H-5 | 8.55 | Doublet (d) | J ≈ 2.0 Hz | 1H |

| H-7 | 8.20 | Doublet of Doublets (dd) | J ≈ 8.8, 2.0 Hz | 1H |

| H-8 | 7.95 | Doublet (d) | J ≈ 8.8 Hz | 1H |

| -CH₃ (Pinacol) | 1.38 | Singlet (s) | - | 12H |

Detailed Interpretation

1. The Aliphatic Region (δ 1.0 - 2.0 ppm):

-

δ 1.38 (s, 12H): This is the most prominent signal in the spectrum. It appears as a sharp singlet integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol boronate ester.[4] Its upfield position is characteristic of shielded, sp³-hybridized protons. The absence of splitting confirms that there are no adjacent protons. This signal is a definitive marker for the presence of the pinacolborolane moiety.

2. The Aromatic Region (δ 7.5 - 9.5 ppm): The signals in this region are deshielded due to the anisotropic effect of the aromatic ring currents. Their specific chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atoms and the boronate substituent.

-

δ 9.45 (s, 1H, H-2) & δ 9.31 (s, 1H, H-4): These two singlets are the most downfield signals in the spectrum. Their significant deshielding is a direct consequence of being attached to the electron-deficient pyrimidine ring, adjacent to electronegative nitrogen atoms.[5] They appear as singlets because they lack any ortho- or meta-coupled proton neighbors. H-2 is typically observed slightly further downfield than H-4 in similar quinazoline systems.[5]

-

δ 8.55 (d, 1H, H-5): This proton is ortho to the electron-withdrawing boronate ester group, causing it to be significantly deshielded relative to other protons on the benzene ring. It appears as a doublet due to a small meta-coupling (⁴J) to H-7. The coupling constant is expected to be small, around 2.0 Hz.

-

δ 7.95 (d, 1H, H-8): This signal corresponds to the H-8 proton. It appears as a clean doublet due to a large ortho-coupling (³J) with its only neighbor, H-7. The typical ortho coupling constant in a benzene ring is around 8-9 Hz.

-

δ 8.20 (dd, 1H, H-7): The H-7 proton signal is the most complex in the aromatic region. It is coupled to two different protons: H-8 (ortho-coupling, ³J ≈ 8.8 Hz) and H-5 (meta-coupling, ⁴J ≈ 2.0 Hz). This results in a doublet of doublets splitting pattern. Its chemical shift is intermediate, influenced by its position para to the ring fusion and ortho to the boronate ester.

The integration ratio of the entire aromatic region (5 protons) to the aliphatic pinacol signal (12 protons) provides a final, crucial confirmation of the structure.

Conclusion

The ¹H NMR spectrum of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline presents a set of distinct and predictable signals that allow for unambiguous structural confirmation. The key diagnostic features are the intense 12-proton singlet of the pinacol group in the upfield region and the five deshielded, uniquely split protons of the quinazoline core in the downfield region. By understanding the underlying principles of chemical shifts and spin-spin coupling as detailed in this guide, researchers can confidently verify the identity and purity of this essential synthetic building block, ensuring the integrity of subsequent steps in drug development and materials science.

References

- Supporting Information for "A general and efficient copper-catalyzed synthesis of quinazolines". (n.d.). Royal Society of Chemistry.

- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1375-1380.

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2020). National Institutes of Health (NIH).

- Supplemental Information for "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters". (n.d.). The Royal Society of Chemistry.

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.

- 1-BOC-PYRROLE-2-BORONIC ACID, PINACOL ESTER(1072944-98-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.

- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. (n.d.). ResearchGate.

- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate.

- Quinazoline(253-82-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications.

- Comparison of calculated and experimental ¹H NMR chemical shifts (δ, ppm) of the pinacol arylboronates. (n.d.). ResearchGate.

- Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (2020). Frontiers.

- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine. (n.d.). Guidechem.

- Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... (n.d.). ResearchGate.

- Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). National Institutes of Health (NIH).

- data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)ethenyl]-9H-carbazole. (2021). ResearchGate.

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Stability of Quinazoline Boronic Acid Pinacol Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceuticals. In the realm of medicinal chemistry and organic synthesis, the ability to functionalize the quinazoline scaffold is of paramount importance. Boronic acid pinacol esters have emerged as indispensable intermediates in this pursuit, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The pinacol ester of a quinazoline boronic acid offers a stable, handleable, and efficient means of introducing the quinazoline moiety into a wide array of complex molecules.[1]

However, the very utility of these reagents is intrinsically linked to their stability. While significantly more stable than their corresponding free boronic acids, quinazoline boronic acid pinacol esters are not without their vulnerabilities.[2] A thorough understanding of their stability profile is crucial for successful synthesis, purification, storage, and application. This guide provides a comprehensive overview of the factors influencing the stability of quinazoline boronic acid pinacol esters, methods for their assessment, and best practices for their handling and purification.

I. The Chemical Stability Landscape of Quinazoline Boronic Acid Pinacol Esters

The stability of a quinazoline boronic acid pinacol ester is a multifaceted issue, with several degradation pathways that can impact its purity and reactivity. The primary mode of degradation is hydrolysis, but other factors such as oxidation and the presence of impurities can also play a role.

Hydrolytic Stability: The Primary Challenge

The most significant stability concern for quinazoline boronic acid pinacol esters is their susceptibility to hydrolysis.[3] This reaction involves the cleavage of the boronic ester bond by water to yield the corresponding quinazoline boronic acid and pinacol (Figure 1). While the pinacol group provides considerable steric hindrance that protects the boron atom from nucleophilic attack by water, this protection is not absolute.[1] The formation of the pinacol ester is a reversible process, and in the presence of water or other protic solvents, the equilibrium can shift towards the formation of the free boronic acid.[4]

Figure 1: Hydrolysis of a Quinazoline Boronic Acid Pinacol Ester

A schematic representation of the reversible hydrolysis of a quinazoline boronic acid pinacol ester.

The rate of hydrolysis is influenced by several factors:

-